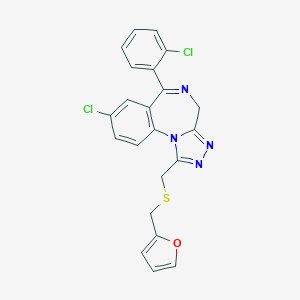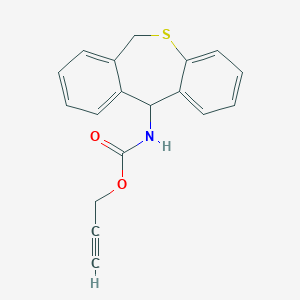
2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of dibenzothiepin derivatives, which are known for their diverse pharmacological properties.
Mechanism Of Action
The exact mechanism of action of 2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate is not yet fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, sleep, appetite, and other physiological processes. By increasing the levels of serotonin, 2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate may help to alleviate the symptoms of depression and anxiety.
Biochemical And Physiological Effects
In addition to its effects on mood and anxiety, 2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has been shown to have other biochemical and physiological effects. For example, it has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress and related diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in lab experiments is its high potency and selectivity. This allows researchers to study the effects of the compound on specific receptors and pathways without the need for high doses or complex mixtures of compounds. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
One limitation of using 2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in lab experiments is its potential for off-target effects. Because this compound has a wide range of pharmacological properties, it may interact with other receptors and pathways in addition to its intended target. This can make it difficult to interpret the results of experiments and may require additional controls and analyses.
Future Directions
There are several potential directions for future research on 2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate. One area of interest is in the development of more selective and potent analogs of this compound. By modifying the chemical structure of the compound, researchers may be able to improve its pharmacological properties and reduce its potential for off-target effects.
Another area of interest is in the study of the long-term effects of 2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate on the brain and other organs. Because this compound has been shown to have a wide range of effects on various physiological processes, it is important to understand its potential for toxicity and other adverse effects.
Finally, there is potential for the use of 2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in the treatment of other diseases and conditions. For example, this compound may have potential as an anti-cancer agent, as it has been shown to have cytotoxic effects on certain cancer cell lines. Further research is needed to explore these potential applications and to understand the underlying mechanisms of action.
Synthesis Methods
The synthesis of 2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate involves the reaction of 2-bromo-6,11-dihydrodibenzo(b,e)thiepin-11-ol with propargylamine in the presence of a base. The reaction proceeds via the formation of an intermediate, which is subsequently treated with carbon dioxide to form the final product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of application is in the field of neuroscience, where it has been found to have potent antidepressant and anxiolytic effects. Additionally, this compound has been shown to have antipsychotic properties, making it a potential candidate for the treatment of schizophrenia and other psychotic disorders.
properties
CAS RN |
74797-21-0 |
|---|---|
Product Name |
2-Propynyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate |
Molecular Formula |
C18H15NO2S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
prop-2-ynyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |
InChI |
InChI=1S/C18H15NO2S/c1-2-11-21-18(20)19-17-14-8-4-3-7-13(14)12-22-16-10-6-5-9-15(16)17/h1,3-10,17H,11-12H2,(H,19,20) |
InChI Key |
OZZPMULGGPFJHX-UHFFFAOYSA-N |
SMILES |
C#CCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Canonical SMILES |
C#CCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



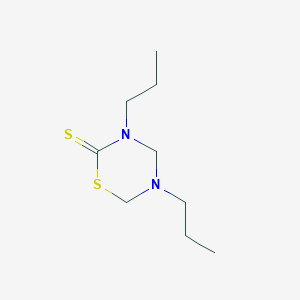
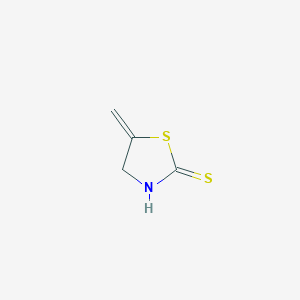
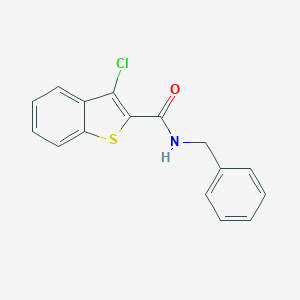
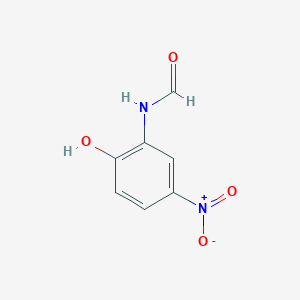
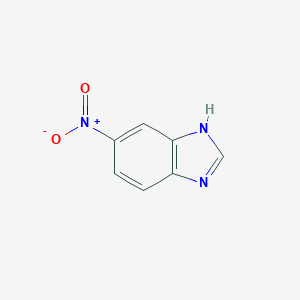
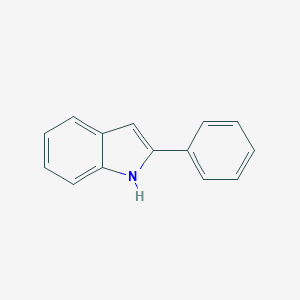
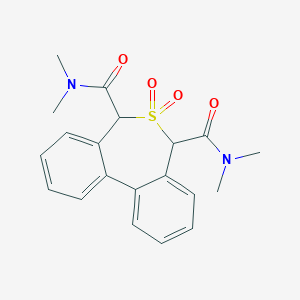
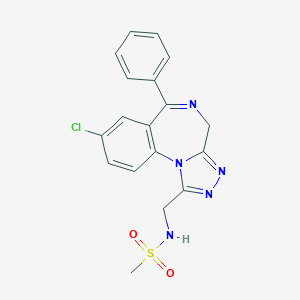
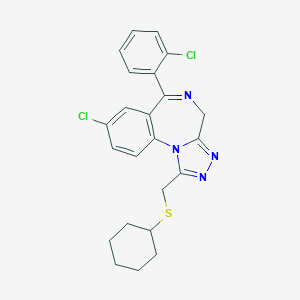
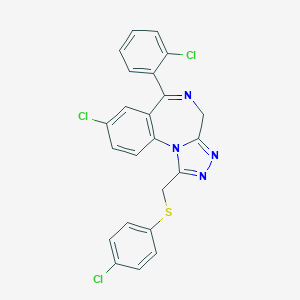
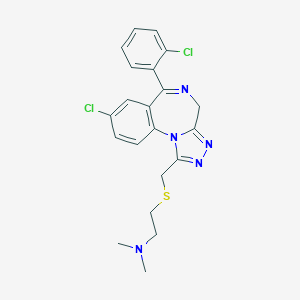
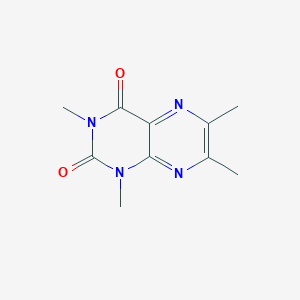
![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)
